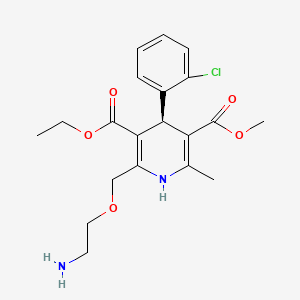
L-kynurenine
Overview
Description
L-Kynurenine is a metabolite derived from the amino acid L-tryptophan. It plays a crucial role in the kynurenine pathway, which is the primary route for the catabolism of tryptophan. This compound is involved in various biological processes, including the regulation of the immune response and the production of niacin. This compound is synthesized by the enzymes tryptophan dioxygenase and indoleamine 2,3-dioxygenase, which are activated in response to immune signals .
Mechanism of Action
Target of Action
L-Kynurenine (L-KYN) is an endogenous metabolite that primarily targets the Aryl Hydrocarbon Receptor (AhR) . It also targets the Tryptophan Aminotransferase of Arabidopsis1/Tryptophan Aminotransferase Relateds (TAA1/TARs) , key enzymes in the indole-3-pyruvic acid pathway of auxin biosynthesis . Additionally, it acts on G protein-coupled receptor 35 (GPR35) .
Mode of Action
L-KYN acts as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis . It binds effectively and selectively to the substrate pocket of TAA1/TAR proteins . As an alternate substrate of TAA1/TARs, it competitively and selectively inhibits their activity . Through its actions on GPR35, kynurenic acid, a metabolite of L-KYN, may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .
Biochemical Pathways
L-KYN is an intermediate metabolite of the complex metabolic pathway that ends with NAD+, kynurenic acid, and xanthurenic acid . This pathway, known as the kynurenine pathway, is the major route of L-tryptophan (L-TRP) catabolism . The first and rate-limiting step in this pathway is catalyzed by three different enzymes: indoleamine 2,3-dioxygenase (IDO) 1, IDO2, and L-tryptophan 2,3-dioxygenase (TDO) .
Pharmacokinetics
It’s known that l-kyn is prone to oxidation, which may play a substantial role in its protective effects .
Result of Action
The action of L-KYN results in a variety of physiological and pathological outcomes. It influences endocrine, haemopoietic, gastrointestinal, immunomodulatory, inflammatory, bioenergetic metabolism, and neuronal functions . It also plays a key role in the immunomodulatory effects on several types of immune cells .
Action Environment
The action of L-KYN can be influenced by various environmental factors. For instance, in plants, the interactions between phytohormones are crucial for them to adapt to complex environmental changes . In the context of human health, the imbalanced state of kynurenine pathways has been associated with several pathological disorders, including HIV infections, cancer, autoimmune disorders, and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
L-Kynurenine interacts with several enzymes, proteins, and other biomolecules. It is the product of indoleamine 2,3, dioxygenase (IDO)-mediated catabolism of tryptophan . This compound can function as an aryl hydrocarbon receptor (AHR) ligand . The nature of these interactions is such that they control T-cell immune responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by controlling T-cell immune responses . It can function as an aryl hydrocarbon receptor (AHR) ligand , impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is transported across the T-cell membrane by the System L transporter SLC7A5 . The ability of this compound to activate the AHR is restricted to T cells that express SLC7A5 .
Metabolic Pathways
This compound is involved in the kynurenine pathway, a metabolic pathway that leads to the formation of NAD+ . It interacts with enzymes such as IDO and cofactors .
Transport and Distribution
This compound is transported across the T-cell membrane by the System L transporter SLC7A5 . The ability of this compound to activate the AHR is restricted to T cells that express SLC7A5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Kynurenine can be synthesized through the enzymatic conversion of L-tryptophan. The primary enzymes involved are tryptophan dioxygenase and indoleamine 2,3-dioxygenase. These enzymes catalyze the oxidation of L-tryptophan to form N-formylkynurenine, which is then hydrolyzed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through microbial fermentation processes. Specific strains of bacteria or yeast that express high levels of tryptophan dioxygenase or indoleamine 2,3-dioxygenase are used to convert L-tryptophan into this compound. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: L-Kynurenine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 3-hydroxykynurenine by the enzyme kynurenine 3-hydroxylase.
Transamination: It can be converted to kynurenic acid through a transamination reaction catalyzed by kynurenine-oxoglutarate transaminase.
Hydrolysis: Kynureninase catalyzes the hydrolysis of this compound to produce anthranilic acid.
Common Reagents and Conditions:
Oxidation: Requires the presence of kynurenine 3-hydroxylase and molecular oxygen.
Transamination: Involves kynurenine-oxoglutarate transaminase and alpha-ketoglutarate as a co-substrate.
Hydrolysis: Utilizes kynureninase and water.
Major Products:
- 3-Hydroxykynurenine
- Kynurenic Acid
- Anthranilic Acid
Scientific Research Applications
L-Kynurenine has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
- Biology: this compound is studied for its role in the immune response and its involvement in the kynurenine pathway.
- Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, depression, and cancer. This compound and its metabolites are being explored as biomarkers for various diseases .
- Industry: It is used in the production of niacin and other nutritional supplements .
Comparison with Similar Compounds
L-Kynurenine is unique in its role within the kynurenine pathway. Similar compounds include:
- 3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, known for its involvement in neuroinflammation .
- Kynurenic Acid: A neuroactive metabolite with antiglutamatergic properties .
- Anthranilic Acid: A product of this compound hydrolysis, involved in various metabolic processes .
This compound stands out due to its diverse biological functions and its potential therapeutic applications in various fields of research.
Properties
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861884 | |
| Record name | 3-Anthraniloylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-65-7 | |
| Record name | Kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Anthraniloylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-diamino-γ-oxobenzenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KYNURENINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


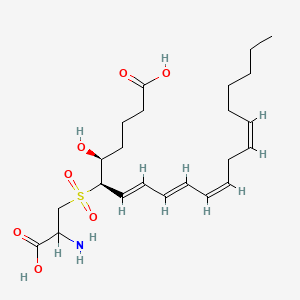
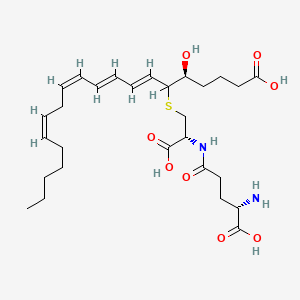
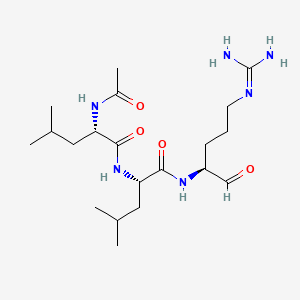

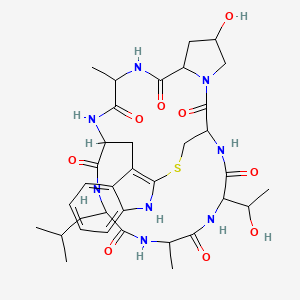


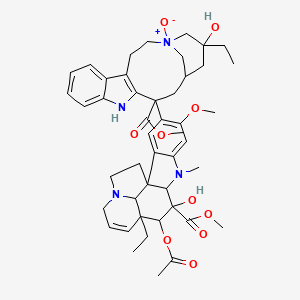



![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)
